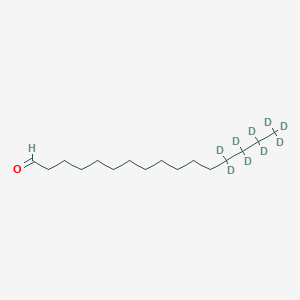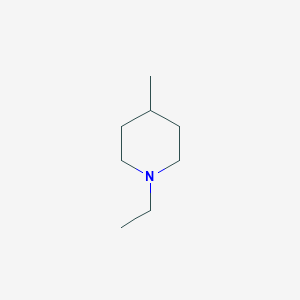
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 3,4-dichloroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorinated phenyl groups can enhance its binding affinity to certain molecular targets, influencing its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea
- 1-(4-Methylphenyl)-3-(3,4-dichlorophenyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-phenylurea
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of both chlorinated and methylated phenyl groups
Eigenschaften
Molekularformel |
C14H11Cl3N2O |
|---|---|
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-2-3-9(6-12(8)16)18-14(20)19-10-4-5-11(15)13(17)7-10/h2-7H,1H3,(H2,18,19,20) |
InChI-Schlüssel |
BHAPZLTXWLKEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
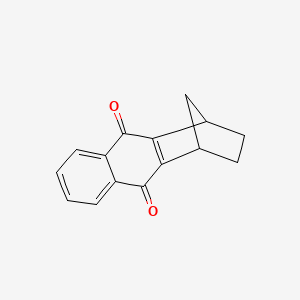
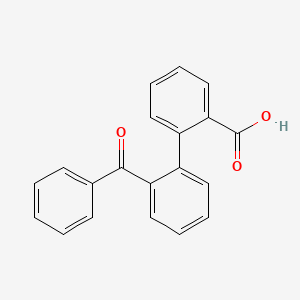


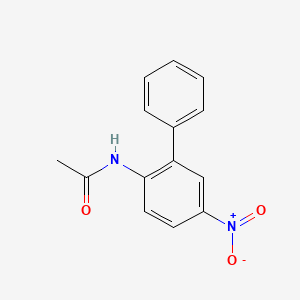

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
